3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide
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Overview
Description
3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties . The presence of the triazole ring and the difluorophenyl group in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide typically involves multi-step organic reactions. One common method involves the reaction of 2,5-difluorobenzaldehyde with a suitable triazole derivative under specific conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient production .
Chemical Reactions Analysis
3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring and difluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit cytochrome P450 enzymes, which play a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes . By inhibiting these enzymes, the compound disrupts the integrity of the fungal cell membrane, leading to cell death. Additionally, the difluorophenyl group enhances its binding affinity to the target enzymes, increasing its potency .
Comparison with Similar Compounds
3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide can be compared with other triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds share similar mechanisms of action but differ in their chemical structures and spectrum of activity . For example:
Fluconazole: Contains a triazole ring but lacks the difluorophenyl group, making it less potent against certain fungal strains.
Itraconazole: Has a broader spectrum of activity but may have more side effects due to its complex structure.
Voriconazole: Known for its high potency and broad-spectrum antifungal activity but may be associated with more severe side effects.
The uniqueness of this compound lies in its specific structural features that enhance its biological activity and selectivity.
Properties
Molecular Formula |
C13H14F2N4O2 |
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Molecular Weight |
296.27 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide |
InChI |
InChI=1S/C13H14F2N4O2/c1-8(12(16)20)13(21,5-19-7-17-6-18-19)10-4-9(14)2-3-11(10)15/h2-4,6-8,21H,5H2,1H3,(H2,16,20) |
InChI Key |
ARTKJILLNLYJNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O |
Origin of Product |
United States |
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